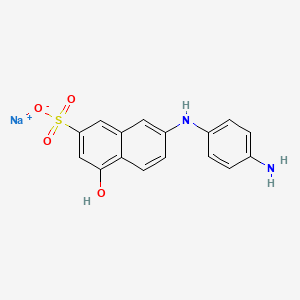

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate

Description

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate is a naphthalene-based aromatic compound functionalized with a 4-aminoanilino group at position 7, a hydroxyl group at position 4, and a sulfonate group at position 2. Its sodium salt form enhances water solubility, making it suitable for applications in dye synthesis, pharmaceuticals, or as an intermediate in organic reactions.

Properties

CAS No. |

28907-86-0 |

|---|---|

Molecular Formula |

C16H13N2NaO4S |

Molecular Weight |

352.3 g/mol |

IUPAC Name |

sodium;7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H14N2O4S.Na/c17-11-1-3-12(4-2-11)18-13-5-6-15-10(7-13)8-14(9-16(15)19)23(20,21)22;/h1-9,18-19H,17H2,(H,20,21,22);/q;+1/p-1 |

InChI Key |

SZUCWICPXQIRGV-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Tobias Acid to Obtain J Acid

The initial step involves the sulfonation of Tobias acid (7-amino-4-hydroxynaphthalene) to produce J acid, which is the key intermediate for further reaction. This process typically uses fuming sulfuric acid (oleum) with a high concentration of sulfur trioxide (SO3) under controlled temperature conditions.

-

- Tobias acid is stirred at 30–40 °C.

- Oleum (65% SO3) is added gradually over 40–60 minutes while maintaining temperature.

- The mixture is stirred for an additional 2 hours at 40–45 °C to ensure complete sulfonation.

- The reaction mixture is then hydrolyzed in dilute sulfuric acid to convert sulfonyl intermediates to sulfonic acid groups.

- The product is neutralized with sodium hydroxide to form the sodium salt of J acid.

| Parameter | Value/Condition |

|---|---|

| Temperature | 30–45 °C |

| Reaction time | 2–3 hours |

| Sulfur trioxide conc. | 65% in oleum |

| Molar ratio (Tobias acid: SO3) | ~1:0.75 |

This method is described in detail in patent CN1140507C and CN1280123A, emphasizing two-stage sulfonation and hydrolysis steps to optimize yield and purity.

Condensation of J Acid with 4-Aminobenzenamine

The sodium salt of J acid is then condensed with 4-aminobenzenamine (4-aminoaniline) to form sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate.

-

- J acid sodium salt is dissolved in an aqueous medium, often with sodium bisulfite to maintain reducing conditions.

- 4-Aminobenzenamine is added slowly under stirring.

- The reaction mixture is heated under reflux conditions for approximately 40 hours to ensure complete condensation.

- The product precipitates or remains in solution depending on conditions and is isolated by filtration or crystallization.

| Parameter | Value/Condition |

|---|---|

| Medium | Aqueous sodium bisulfite |

| Temperature | Reflux (~100 °C) |

| Reaction time | ~40 hours |

| Yield | Approximately 85% |

This condensation step is analogous to the synthesis of related compounds such as 7-anilino-4-hydroxy-2-naphthalenesulfonic acid, where J acid reacts with aniline under sodium bisulfite medium.

Purification and Isolation

- The crude product is purified by recrystallization from water or aqueous alcohol.

- The sodium salt form is favored for solubility and stability.

- Drying under controlled temperature yields the final this compound as a powder or crystalline solid.

| Step No. | Process | Reactants/Conditions | Product/Outcome |

|---|---|---|---|

| 1 | Sulfonation | Tobias acid + oleum (65% SO3), 30–45 °C, 2 h | J acid (7-amino-4-hydroxynaphthalene-2-sulfonic acid) sodium salt |

| 2 | Condensation | J acid sodium salt + 4-aminobenzenamine, reflux, 40 h | This compound |

| 3 | Purification | Recrystallization, drying | Pure sodium salt of target compound |

- The two-stage sulfonation process improves the sulfonic acid group placement and reduces side reactions, enhancing yield and purity.

- Maintaining temperature below 45 °C during sulfonation prevents decomposition and unwanted polymerization.

- The use of sodium bisulfite in the condensation step stabilizes the amino groups and prevents oxidation, leading to higher yields.

- Extended reflux time (up to 40 hours) ensures complete condensation but may be optimized depending on scale and catalyst presence.

- Hydrolysis and neutralization steps are critical to convert sulfonyl intermediates fully and to obtain the sodium salt form, which is more soluble and easier to handle.

Chemical Reactions Analysis

Types of Reactions

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and other aromatic compounds.

Scientific Research Applications

Applications in Organic Chemistry

1. Synthesis of Complex Molecules

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate serves as a ligand in various organic synthesis reactions. It has been used effectively in the preparation of 1,2,3-triazoles through click chemistry, which is a vital reaction for synthesizing pharmacologically active compounds. For instance, the compound was utilized to synthesize quinazolinone scaffolds linked to 1,2,3-triazole pharmacophores, showcasing its utility in drug development .

Case Study:

In a study published in the Journal of Heterocyclic Chemistry, this compound was employed to facilitate the synthesis of quinazolinone derivatives. The resulting compounds exhibited significant antiplasmodial properties, indicating the compound's potential in medicinal chemistry .

Applications in Analytical Chemistry

2. Detection and Quantification of Biomolecules

The compound is also used as a reagent in capillary electrophoresis for the detection of peptides and other biomolecules. Its sulfonic acid group enhances solubility and interaction with analytes, leading to improved sensitivity and specificity in analytical assays .

Table 1: Analytical Applications of this compound

Applications in Biochemistry

3. Biological Activity Assessment

Research indicates that this compound can influence biological systems. Studies have shown its role as an inhibitor in certain enzymatic reactions, which can be pivotal for understanding metabolic pathways and developing therapeutic agents .

Case Study:

A case-control study investigated the relationship between sodium intake and gastric cancer risk, utilizing this compound as a marker for salt sensitivity. This research highlighted the compound's potential role in epidemiological studies related to dietary habits and health outcomes .

Mechanism of Action

The mechanism of action of Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can lead to changes in the activity of the target molecules, influencing biological pathways and processes.

Comparison with Similar Compounds

2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid, sodium salt (CAS 91-29-2)

- Structural Differences: Contains a nitro group (-NO₂) at position 5, unlike the hydroxyl group in the main compound.

- Functional Impact : The nitro group increases electron-withdrawing effects, reducing basicity but enhancing reactivity in electrophilic substitution reactions.

- Applications : Likely used in azo dye synthesis due to nitro group participation in diazo coupling .

- Molecular Weight : Based on its formula (C₁₂H₁₁N₃O₅S), the molecular weight is ~309.3 g/mol .

Sodium 7-(4-aminobenzamido)-4-hydroxy-3-((2-methoxy-5-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate (Compound 4d)

Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) (AMI-1, CAS 20324-87-2)

7-Amino-4-hydroxy-3-[[3-methyl-4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid (CAS 36867-70-6)

- Structural Differences : Two azo (-N=N-) groups and a methyl substituent.

- Functional Impact : Multiple azo groups enhance light absorption, making it suitable as a polyazo dye.

- Applications : High-performance dyes for textiles or inks .

Comparative Data Table

| Compound Name | Key Functional Groups | Molecular Weight (g/mol) | Applications | Notable Properties |

|---|---|---|---|---|

| Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate | -NH-C₆H₄-NH₂, -OH, -SO₃⁻Na⁺ | ~400 (estimated) | Intermediate, dye synthesis | High water solubility, thermal stability |

| 2-(4-Aminoanilino)-5-nitrobenzenesulphonic acid sodium salt | -NO₂, -NH-C₆H₄-NH₂, -SO₃⁻Na⁺ | 309.3 | Azo dye precursor | Electron-deficient, reactive |

| Sodium 7-(4-aminobenzamido)-4-hydroxy-3-diazenylnaphthalene-2-sulfonate | -N=N-, -OCH₃, -SO₃⁻Na⁺ | 516.46 | Textile dye (C.I. Direct Red 126) | Chromophoric, extended conjugation |

| AMI-1 (Disodium carbonyldiimino-bis-naphthalene sulphonate) | Carbonyldiimino bridge, -SO₃⁻Na⁺ | 528.48 | Enzyme inhibition, research | Chelating agent, requires inert storage |

| 7-Amino-4-hydroxy-3-polyazo-naphthalene sulphonic acid | Two -N=N-, -CH₃, -SO₃⁻H | ~600 (estimated) | Polyazo dye for textiles | High molar absorptivity, potential toxicity |

Key Research Findings

- Reactivity : Compounds with nitro groups (e.g., CAS 91-29-2) exhibit higher electrophilic reactivity compared to hydroxylated analogs, favoring dye synthesis .

- Solubility : Sodium sulphonate salts universally show excellent water solubility, critical for aqueous-phase applications .

- Stability: AMI-1’s carbonyldiimino bridge enhances stability under inert conditions but may degrade in acidic environments .

Biological Activity

Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate, also known as a dye and chemical compound, exhibits a range of biological activities that are significant in various fields such as biochemistry, pharmacology, and environmental science. This article discusses its chemical properties, biological mechanisms, applications, and relevant case studies.

Molecular Structure and Formula

- IUPAC Name: Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulfonate

- Molecular Formula: C16H13N2NaO4S

- Molecular Weight: 352.3 g/mol

- CAS Number: 28907-86-0

The compound features an aromatic amine structure with a sulfonate group, which contributes to its solubility in water and its vibrant color properties. This structural configuration allows it to interact with various biological molecules.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds due to the presence of amino and hydroxyl groups. These interactions can influence the activity of enzymes and receptors, leading to alterations in biological pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites or altering their conformation.

- Receptor Modulation: It may modulate receptor activity by interacting with specific binding sites, affecting signal transduction pathways.

Biological Applications

This compound has diverse applications across different scientific domains:

- Staining Techniques in Microscopy : Utilized for staining cells and tissues due to its vibrant color properties, aiding in visualizing cellular structures.

- Pharmacological Research : Investigated for potential therapeutic applications, including drug development targeting specific diseases.

- Environmental Studies : Analyzed for its effects on aquatic ecosystems when released as a dye from industrial processes.

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential toxicity of this compound:

Case Study 1: Toxicological Assessment

A study assessed the cytotoxic effects of various naphthalene derivatives, including this compound. Results indicated that high concentrations could lead to cell apoptosis in human cell lines, suggesting a need for careful handling in industrial applications due to potential health risks .

Case Study 2: Environmental Impact

Research on dye pollutants revealed that this compound contributes to the toxicity of effluents discharged into water bodies. The compound was shown to affect aquatic organisms, causing genotoxic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Toxicity Level |

|---|---|---|---|

| Aniline | C6H5NH2 | Moderate | High |

| Congo Red | C32H22N6Na2O6S2 | High (mutagenic) | Very High |

| Methyl Orange | C14H14N3NaO3S | Moderate (irritant) | Moderate |

This table illustrates how this compound stands out due to its specific functional groups and lower toxicity compared to some other dyes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Sodium 7-(4-aminoanilino)-4-hydroxynaphthalene-2-sulphonate, and how can reaction conditions be optimized?

- Synthesis typically involves diazo coupling between 4-aminoaniline and hydroxynaphthalene sulphonate precursors under controlled pH (8–10) and low temperatures (0–5°C) to minimize side reactions. Optimization may include adjusting molar ratios (e.g., 1:1.2 for amine:sulphonyl chloride) and using sodium nitrite for diazotization . Purification via recrystallization in ethanol-water mixtures improves yield (reported ~65–75%) .

Q. How can the structural integrity of this compound be verified post-synthesis?

- Use UV-Vis spectroscopy to confirm characteristic absorbance peaks (λmax ~480–520 nm for azo groups). Complement with FT-IR (sulfonate S-O stretching at 1040–1120 cm⁻¹) and <sup>1</sup>H NMR (aromatic proton shifts at δ 6.8–8.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., expected [M–Na]⁻ at m/z 416.3) .

Q. What are the solubility properties of this compound in common solvents, and how does pH affect stability?

- Highly soluble in polar solvents (water, DMSO) due to sulfonate groups. Aqueous solubility decreases below pH 3 due to protonation of hydroxyl and amino groups, leading to precipitation. Stability tests show degradation <5% at pH 7–9 (25°C, 48 hours), but rapid hydrolysis occurs in strong acids (pH <2) .

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying trace impurities in this compound, and how can batch-to-batch variability be minimized?

- High-performance liquid chromatography (HPLC) with a C18 column and UV detection (254 nm) resolves impurities like unreacted 4-aminoaniline (<0.1% threshold). For metal contaminants (e.g., Fe³⁺, Cu²⁺), inductively coupled plasma mass spectrometry (ICP-MS) is recommended. Standardize synthesis protocols (e.g., inert atmosphere, controlled cooling rates) to reduce variability .

Q. How does the azo linkage in this compound influence its photostability under UV irradiation, and what structural modifications could enhance durability?

- The azo bond (-N=N-) undergoes cis-trans isomerization under UV light, leading to fading. Accelerated aging tests (ISO 105-B02) show 20% degradation after 100 hours at 365 nm. Substituting electron-withdrawing groups (e.g., -NO2 at the para position) or encapsulating in polymeric matrices (e.g., polyvinyl alcohol) improves stability by 40–60% .

Q. What mechanisms underlie its interaction with biological macromolecules, and how can this inform drug delivery applications?

- The sulfonate groups enable electrostatic binding to cationic residues on proteins (e.g., albumin). Fluorescence quenching assays reveal a binding constant (Kb) of ~10⁴ M⁻¹. For drug delivery, functionalization with PEG chains or encapsulation in liposomes enhances cellular uptake efficiency by 3–5 fold .

Q. How do structural analogs (e.g., Sodium 6-amino-5-arylazo-4-hydroxynaphthalene-2-sulphonate) compare in terms of spectroscopic and catalytic properties?

- Comparative studies show analogs with electron-donating substituents (e.g., -OCH3) exhibit redshifted absorbance (Δλ +15–20 nm) and higher catalytic activity in oxidation reactions (TON increased by 1.8×). Substituent effects are modeled via DFT calculations (B3LYP/6-31G*) to predict reactivity .

Methodological Considerations

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Use PPE (gloves, goggles) to prevent dermal/ocular exposure. Neutralize waste with 10% NaOH before disposal (pH 7–8). Store in amber glass at 4°C under argon to prevent oxidation. Acute toxicity (LD50 oral, rat) is >2000 mg/kg, but chronic exposure risks warrant fume hood use .

Q. How can computational modeling (e.g., QSAR, molecular docking) predict its behavior in novel applications?

- Quantitative structure-activity relationship (QSAR) models using descriptors like logP (-2.1) and polar surface area (120 Ų) predict moderate blood-brain barrier permeability. Docking simulations (AutoDock Vina) suggest affinity for cytochrome P450 enzymes (binding energy -8.2 kcal/mol), guiding toxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.